

(S)-(-)-Indoline-2-carboxylic acid physical and chemical properties

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Compound of Interest

Compound Name: (S)-(-)-Indoline-2-carboxylic acid

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An In-depth Technical Guide to (S)-(-)-Indoline-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

(S)-(-)-Indoline-2-carboxylic acid is a chiral building block of significant interest in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its rigid bicyclic structure and defined stereochemistry make it a valuable precursor for the synthesis of complex molecular targets. This guide provides a comprehensive overview of its core physical and chemical properties, supported by detailed experimental protocols and logical workflows.

Core Physical and Chemical Properties

The fundamental properties of **(S)-(-)-Indoline-2-carboxylic acid** are summarized below. These values are essential for its handling, characterization, and application in synthetic chemistry.

General and Physical Properties

Property	Value	Source(s)
IUPAC Name	(2S)-2,3-dihydro-1H-indole-2-carboxylic acid	[1]
Synonyms	(S)-2,3-Dihydro-1H-indole-2-carboxylic acid, (S)-2-Carboxyindoline, L-Indoline-2-carboxylic acid	[2][3]
CAS Number	79815-20-6	[4][5]
Molecular Formula	C ₉ H ₉ NO ₂	[4][5]
Molecular Weight	163.17 g/mol	[2][5]
Appearance	White to off-white or light yellow crystalline powder	[4][6][7]
Melting Point	177 °C (decomposes)	[5][8][9]
Boiling Point	Data not available; decomposes upon heating.	
Optical Rotation	[α] _{20/D} -114° (c = 1 in 1 M HCl)	[5][9]

Solubility and Reactivity Profile

Property	Description	Source(s)
Solubility	Sparingly soluble in water. Soluble in alcohol, DMSO, and methanol.	[4][6]
pKa	Data not available.	
Stability	Stable under normal conditions.	[3]
Reactivity	Incompatible with strong oxidizing agents, strong bases, and amines.	[3]
Storage	Store in a cool, dry place away from direct sunlight in a tightly sealed container.	[3][4][6]

Experimental Protocols

Detailed methodologies for the determination of key physical properties are provided below. These protocols are foundational for the quality control and characterization of **(S)-(-)-Indoline-2-carboxylic acid** in a laboratory setting.

Determination of Melting Point

The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range close to the literature value suggests high purity, whereas a broad and depressed melting range indicates the presence of impurities.

Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range from the first appearance of liquid to complete liquefaction is recorded.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)

- Thermometer
- Mortar and pestle

Procedure:

- Sample Preparation: Place a small amount of **(S)-(-)-Indoline-2-carboxylic acid** on a clean, dry surface. Use a mortar and pestle to grind the sample into a fine powder.
- Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube, approximately 1-2 mm in height.
- Apparatus Setup:
 - Mel-Temp: Insert the capillary tube into the sample holder of the apparatus.
 - Thiele Tube: Attach the capillary tube to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb. Immerse the setup in the oil bath of the Thiele tube, keeping the rubber band above the oil level.
- Heating: Heat the apparatus rapidly to about 15-20°C below the expected melting point (177°C). Then, reduce the heating rate to approximately 2°C per minute to ensure accurate measurement.
- Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

Determination of Solubility

Solubility characteristics are crucial for selecting appropriate solvents for reactions, purifications, and formulations.

Principle: A standardized amount of solute is mixed with a standardized amount of solvent, and the extent of dissolution is observed. The rule of "like dissolves like" is a guiding principle, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.

Apparatus:

- Test tubes and rack
- Spatula
- Vortex mixer (optional)
- Graduated cylinders or pipettes

Procedure:

- **Sample Preparation:** Place approximately 25 mg of **(S)-(-)-Indoline-2-carboxylic acid** into a clean, dry test tube.
- **Solvent Addition:** Add 0.75 mL of the chosen solvent (e.g., water, ethanol, 5% NaOH, 5% HCl) to the test tube in small portions.
- **Mixing:** After each addition, shake the test tube vigorously for 60 seconds. A vortex mixer can be used for more consistent agitation.
- **Observation:** Observe the mixture.
 - **Soluble:** The solid dissolves completely, forming a clear solution.
 - **Insoluble:** The solid remains undissolved.
 - **Partially Soluble:** A portion of the solid dissolves, but some remains undissolved.
- **Acid-Base Reactivity:** For water-insoluble compounds, solubility in aqueous acid (5% HCl) or base (5% NaOH) can indicate the presence of basic or acidic functional groups, respectively. The solubility of **(S)-(-)-Indoline-2-carboxylic acid** in base is due to the deprotonation of its carboxylic acid group to form a more polar carboxylate salt.

Determination of Optical Rotation

Optical rotation is a definitive measure of a compound's chirality and is essential for confirming the enantiomeric identity of **(S)-(-)-Indoline-2-carboxylic acid**.

Principle: A solution of the chiral compound is placed in a polarimeter. Plane-polarized light is passed through the solution, and the angle to which the plane of light is rotated is measured. The specific rotation is a standardized value calculated from the observed rotation, concentration, and path length.[5]

Apparatus:

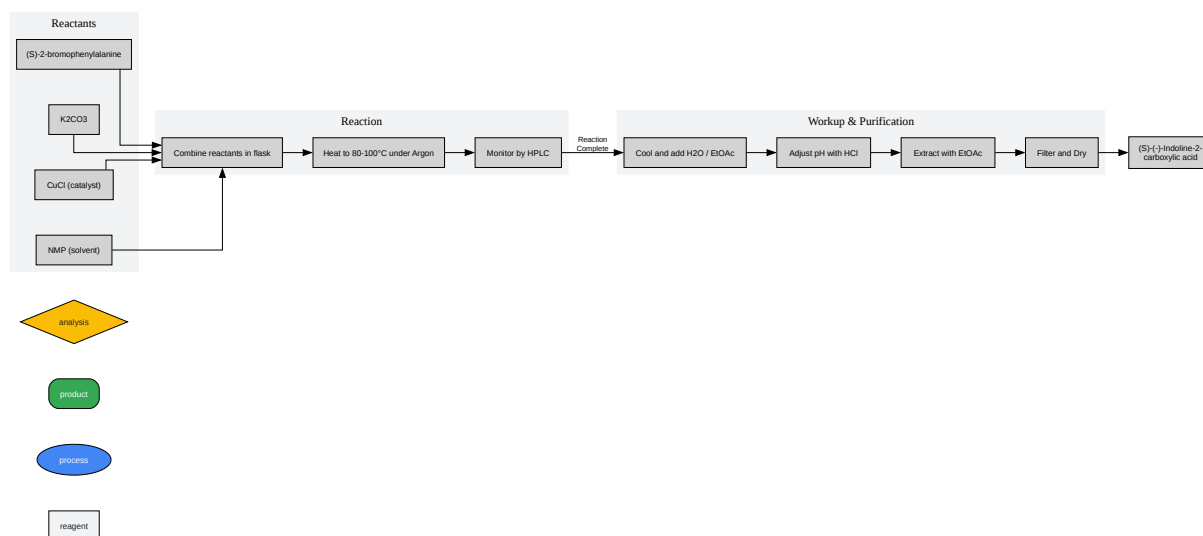
- Polarimeter
- Polarimeter cell (sample tube), typically 1 dm (10 cm) in length[5]
- Volumetric flask
- Analytical balance

Procedure:

- **Solution Preparation:** Accurately weigh a sample of **(S)-(-)-Indoline-2-carboxylic acid** (e.g., 0.1 g). Dissolve it in a precise volume of solvent (e.g., 1 M HCl) in a volumetric flask (e.g., 10 mL) to create a solution of known concentration (c, in g/mL).
- **Instrument Calibration:** Turn on the polarimeter and allow the light source (typically a sodium D-line at 589 nm) to warm up.[5] Fill the polarimeter cell with the pure solvent (the blank) and place it in the instrument. Zero the reading.
- **Sample Measurement:** Rinse and fill the polarimeter cell with the prepared sample solution, ensuring no air bubbles are present. Place the cell in the polarimeter and measure the observed angle of rotation (α). Record the temperature.
- **Calculation of Specific Rotation ($[\alpha]$):** Use the following formula to calculate the specific rotation:[8] $[\alpha] = \alpha / (l * c)$ Where:
 - α is the observed rotation in degrees.
 - l is the path length of the cell in decimeters (dm).
 - c is the concentration of the solution in g/mL. The specific rotation is reported with the temperature and wavelength, e.g., $[\alpha]_{20/D}$.

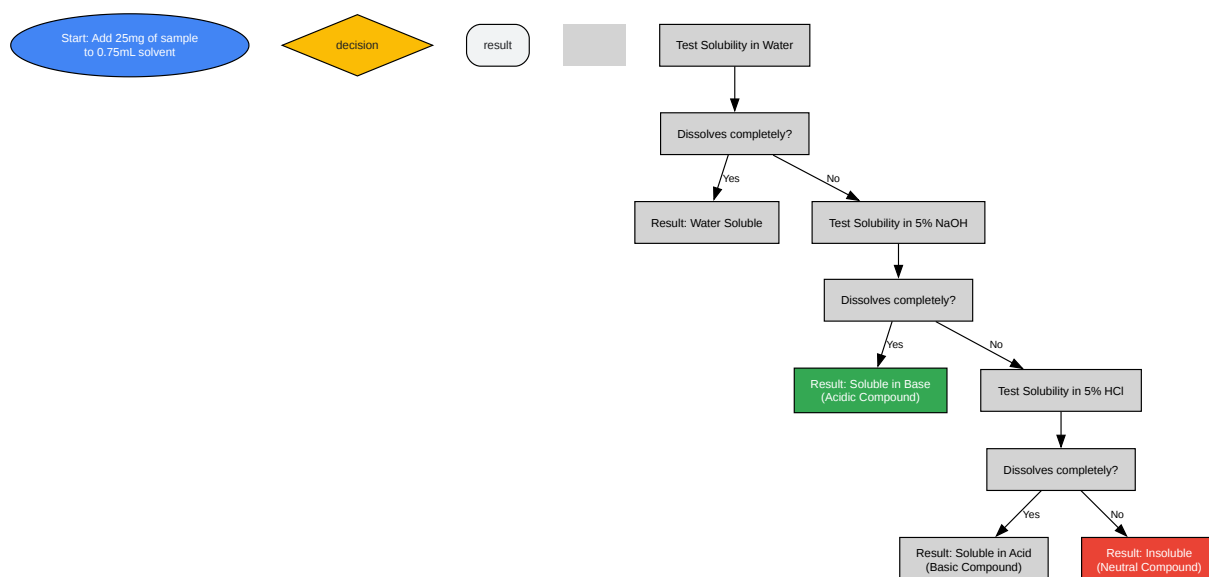
Visualized Workflows and Relationships

The following diagrams, rendered using the DOT language, illustrate key experimental and logical workflows relevant to the study of **(S)-(-)-Indoline-2-carboxylic acid**.



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Caption: Synthesis workflow for **(S)-(-)-Indoline-2-carboxylic acid**.



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Caption: Logical workflow for determining the solubility of an organic compound.

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